Graphite bisulfate

Beschreibung

Eigenschaften

CAS-Nummer |

12689-13-3 |

|---|---|

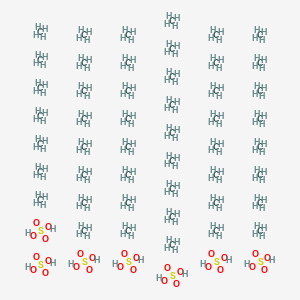

Molekularformel |

C48H206O28S7 |

Molekulargewicht |

1456.568 |

IUPAC-Name |

methane;sulfuric acid |

InChI |

InChI=1S/48CH4.7H2O4S/c;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;7*1-5(2,3)4/h48*1H4;7*(H2,1,2,3,4) |

InChI-Schlüssel |

QLTDWCHQCKHGGO-UHFFFAOYSA-N |

SMILES |

C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Synonyme |

GRAPHITE BISULFATE) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Chemical Architecture of Graphite Bisulfate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Graphite bisulfate stands as a prominent example of a graphite intercalation compound (GIC), a class of materials formed by the insertion of guest molecules or ions between the carbon layers of graphite.[1][2] This guide provides a detailed examination of the chemical structure of this compound, its synthesis, and the analytical techniques employed for its characterization. Such compounds are of significant interest due to their applications as anode materials, catalysts, and precursors for the production of expanded graphite, graphite nanoplatelets, and graphene.[1][2]

The Intercalated Structure of this compound

This compound is not a simple compound with a fixed stoichiometry but rather a complex layered material. Its structure is defined by the insertion of bisulfate anions (HSO₄⁻) and sulfuric acid (H₂SO₄) molecules into the galleries between the graphene sheets of the graphite host.[3][4][5] This process is driven by the oxidation of the graphite lattice, which results in positively charged graphene layers (graphonium ions), and the subsequent intercalation of negatively charged bisulfate ions to maintain charge neutrality.[6][7] Neutral sulfuric acid molecules are also co-intercalated.[3][5]

The reaction can be generally represented as:

C + oxidizing agent + H₂SO₄ → [Cₓ]⁺[HSO₄]⁻·yH₂SO₄

This intercalation leads to a significant increase in the interlayer spacing (d-spacing) between the carbon planes.

The Staging Phenomenon

A key feature of graphite intercalation compounds is the "staging phenomenon," which describes the periodic arrangement of the intercalated layers within the graphite host.[4] The stage index (n) denotes the number of graphene layers between two consecutive intercalant layers.[3][8][9]

-

Stage I: Intercalant layers alternate with single graphene layers (n=1). The stoichiometric formula for a Stage I this compound is often cited as [C₂₄]⁺[HSO₄]⁻·2H₂SO₄.[6][8]

-

Stage II: Two graphene layers are sandwiched between two intercalant layers (n=2).

-

Higher Stages: As the stage number increases, the ratio of graphite to intercalant increases.

The degree of intercalation and the resulting stage are highly dependent on the reaction conditions, including the strength of the oxidizing agent and the concentration of sulfuric acid.[2][3] Achieving a high degree of intercalation, particularly Stage I, is often desirable for applications like the production of single-layer graphene.[2]

Quantitative Structural Data

The intercalation of bisulfate and sulfuric acid species directly impacts the crystallographic parameters of the graphite host. The most notable change is the increase in the interlayer spacing.

| Parameter | Pristine Graphite | Stage I this compound (approx.) |

| Interlayer Spacing (d₀₀₂) | ~3.35 Å | ~7.98 Å |

| Gallery Expansion | N/A | ~4.63 Å |

Note: The exact interlayer spacing can vary depending on the specific preparation method and the resulting packing density of the intercalated species.

Experimental Protocols

The synthesis and characterization of this compound involve a series of well-defined experimental procedures.

Synthesis of this compound

This compound is typically prepared by the chemical oxidation of graphite in the presence of concentrated sulfuric acid.[10]

Materials:

-

Natural graphite flakes

-

Concentrated sulfuric acid (H₂SO₄, ≥98%)

-

Oxidizing agent (e.g., nitric acid, potassium permanganate, sodium periodate, hydrogen peroxide, chromium trioxide).[1][10][11]

Procedure:

-

An oxidizing mixture is prepared by carefully adding the chosen oxidizing agent to concentrated sulfuric acid in a flask, often with cooling to manage the exothermic reaction.[8] The ratio of sulfuric acid to oxidizing agent is a critical parameter, with a 9:1 volume ratio being common.[5][10]

-

Graphite flakes are then slowly added to the oxidizing mixture with constant stirring or agitation to ensure homogeneity.[5][8]

-

The reaction is allowed to proceed for a specific duration (e.g., 1 hour) at a controlled temperature (e.g., 30-40 °C), which can vary depending on the reactivity of the oxidizing agent.[5]

-

The reaction is quenched by the addition of cold deionized water.[5]

-

The resulting this compound product is then filtered, washed repeatedly with deionized water to remove excess acid, and dried.

Structural Characterization

A suite of analytical techniques is employed to elucidate the structure of the synthesized this compound.

3.2.1 X-Ray Diffraction (XRD)

XRD is the primary technique for determining the stage and interlayer spacing of graphite intercalation compounds.

-

Sample Preparation: A powdered sample of the dried this compound is mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.

-

Data Acquisition: The diffraction pattern is recorded over a 2θ range that encompasses the characteristic (00l) reflections of the graphite and the intercalated compound.

-

Analysis: The position of the (002) diffraction peak is used to calculate the interlayer spacing (d₀₀₂) using Bragg's Law. The presence of distinct peaks corresponding to different stages can be identified.

3.2.2 Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of the carbon lattice and providing information on the degree of intercalation and the presence of defects.

-

Instrumentation: A micro-Raman spectrometer equipped with a laser excitation source (e.g., 532 nm) is used.

-

Data Acquisition: Spectra are collected from multiple points on the sample to ensure representative data.

-

Analysis: The key spectral features for graphite are the G band (~1580 cm⁻¹) and the D band (~1350 cm⁻¹). Upon intercalation, the G band splits into two components: the E₂g(i) mode of the interior graphene layers and the E₂g(b) mode of the bounding graphene layers adjacent to the intercalant. The positions and relative intensities of these peaks are indicative of the stage of intercalation.[3]

3.2.3 Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups of the intercalated species.

-

Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.[5]

-

Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: The presence of characteristic absorption bands for S=O, S-O, and O-H stretching vibrations confirms the intercalation of bisulfate and sulfuric acid molecules.[2]

Visualizing Structure and Workflows

Chemical Structure of this compound

References

- 1. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 2. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Highly Intercalated this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Graphite intercalation compound - Wikipedia [en.wikipedia.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. mdpi.com [mdpi.com]

- 9. First-Principles Understanding of the Staging Properties of the Graphite Intercalation Compounds towards Dual-Ion Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fedoa.unina.it [fedoa.unina.it]

- 11. Synthesis and Characterization of Highly Intercalated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Graphite Bisulfate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of graphite bisulfate, a prominent graphite intercalation compound (GIC). The intercalation of sulfuric acid into the graphite lattice, facilitated by an oxidizing agent, results in a staged material with altered electronic and structural properties. This document details the formation process, presents key quantitative data, outlines experimental protocols for synthesis and characterization, and provides visual representations of the underlying pathways and workflows.

The Core Mechanism of Intercalation

The formation of this compound is an oxidative intercalation process. In the presence of a strong oxidizing agent, the carbon layers of graphite are oxidized, creating a net positive charge on the graphene sheets. This positive charge facilitates the insertion of negatively charged bisulfate anions (HSO₄⁻) and neutral sulfuric acid (H₂SO₄) molecules between the graphene layers to maintain charge neutrality.[1][2]

The overall reaction can be generalized as follows:

C_n + H₂SO₄ + Oxidant → [C_n]⁺[HSO₄]⁻ · xH₂SO₄

This process is not random; it occurs in a highly ordered fashion, leading to the formation of distinct "stages." A stage-n GIC is characterized by n graphene layers separating successive intercalate layers. For instance, a stage 1 compound has alternating graphene and intercalate layers, while a stage 2 compound has two graphene layers between each intercalate layer.[3] The transition between stages is a dynamic process, with higher concentrations of intercalant leading to lower stage numbers.[3] The initial intercalation often begins at the edges of the graphite crystal and propagates towards the center.[1]

The Role of the Oxidizing Agent

The choice of oxidizing agent is crucial as it dictates the extent and rate of intercalation.[4][5][6] Various oxidizing agents have been successfully employed, including nitric acid, potassium permanganate, potassium dichromate, and ammonium persulfate.[5][6][7][8] The strength of the oxidizing agent influences the degree of charge transfer from the graphene layers, which in turn affects the stability and the final stage of the resulting this compound.[5][6][8] For instance, stronger oxidizers can lead to a higher density of positive charges on the graphene sheets, allowing for a greater amount of bisulfate and sulfuric acid to be intercalated, resulting in lower stage compounds.[5][6][8]

Staging and Structural Changes

The intercalation of bisulfate and sulfuric acid molecules significantly alters the structure of the parent graphite. The most notable change is the increase in the interlayer spacing (gallery height) to accommodate the intercalated species. This expansion is dependent on the stage of the GIC.

Quantitative Data Summary

The following table summarizes key quantitative data gathered from various studies on this compound. This data is essential for comparing the effects of different synthetic approaches and for characterizing the resulting materials.

| Parameter | Stage 1 | Stage 2 | Stage 3 | Stage 4 | Pristine Graphite | Reference |

| Identity Period (nm) | 0.798 | 1.129 | 1.450 | 1.814 | - | [3] |

| Gallery Height (nm) | ~0.46 | ~0.46 | ~0.46 | ~0.46 | 0.335 | [3] |

| G-band Raman Shift (cm⁻¹) | ~1600-1605 | ~1590-1600 | ~1585-1595 | ~1582-1590 | ~1582 | [1] |

Note: Exact values can vary depending on the specific oxidizing agent used and the precise experimental conditions.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound using a chemical oxidizing agent.

Materials:

-

Natural graphite flakes

-

Concentrated sulfuric acid (98%)

-

Oxidizing agent (e.g., potassium permanganate, nitric acid, ammonium persulfate)

-

Deionized water

-

Glass reactor with a stirrer

-

Ice bath

Procedure:

-

Slowly add a predetermined amount of the chosen oxidizing agent to concentrated sulfuric acid in the glass reactor, while stirring in an ice bath to control the exothermic reaction.

-

Once the oxidizing agent is fully dissolved and the solution has cooled, add the graphite flakes to the mixture.

-

Continue stirring the suspension for a specific duration (typically several hours to a few days) at a controlled temperature to allow for complete intercalation. The reaction time will influence the final stage of the GIC.

-

After the reaction is complete, carefully quench the reaction by pouring the mixture into a large volume of deionized water and ice.

-

The intercalated graphite will expand and exfoliate.

-

Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.

-

Dry the resulting this compound product in a vacuum oven at a low temperature (e.g., 60 °C).

Characterization Techniques

X-Ray Diffraction (XRD): XRD is the primary technique for determining the stage of the this compound. The position of the (00l) diffraction peaks reveals the identity period, which is the distance between adjacent intercalate layers.

Raman Spectroscopy: Raman spectroscopy is highly sensitive to the structural and electronic changes in the graphene layers upon intercalation. The G-band (~1582 cm⁻¹ in pristine graphite) splits into two components in intercalated graphite: the E₂g²(i) mode corresponding to interior graphene layers and the E₂g²(b) mode for the bounding layers adjacent to the intercalate. The relative intensity and position of these peaks provide information about the stage and the degree of charge transfer.[9]

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Formation

Caption: The chemical pathway for the formation of this compound.

Experimental Workflow for Synthesis and Characterization

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. fedoa.unina.it [fedoa.unina.it]

- 6. Synthesis and Characterization of Expandable Graphite using different Oxidizing Agents - fedOA [fedoa.unina.it]

- 7. Synthesis and Characterization of Graphite Intercalation Compounds with Sulfuric Acid | MDPI [mdpi.com]

- 8. Synthesis and Characterization of Highly Intercalated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

synthesis of graphite bisulfate using different oxidizing agents

An In-depth Technical Guide to the Synthesis of Graphite Bisulfate Using Different Oxidizing Agents

Introduction

Graphite intercalation compounds (GICs) are formed by the insertion of guest atoms, ions, or molecules between the carbon layers of a graphite host material.[1] These compounds are of significant interest due to their unique chemical and physical properties, which differ from those of pristine graphite.[1][2] Among these, this compound (GBS) is a prominent GIC where bisulfate anions (HSO₄⁻) and sulfuric acid (H₂SO₄) molecules are intercalated into the graphite lattice.[3][4]

The formation of GBS involves the oxidation of the graphite's π-electron system, creating positively charged graphene layers that accommodate the anionic guest species. This process is typically achieved by treating graphite with a mixture of concentrated sulfuric acid and a strong oxidizing agent.[5] The resulting GBS is a crucial precursor for producing expanded or exfoliated graphite, which has wide-ranging applications, including in fire retardants, absorbents, electrode materials, and as a starting point for the synthesis of graphene and related materials.[2][6]

The degree of intercalation, a critical parameter determining the properties of the final product, is highly dependent on the choice of oxidizing agent and the specific reaction conditions.[2] This guide provides a comprehensive overview of the synthesis of this compound using various oxidizing agents, detailing experimental protocols, presenting comparative data, and illustrating the underlying processes.

The Concept of Staging in Graphite Intercalation Compounds

A defining characteristic of GICs is the phenomenon of "staging." The stage index, denoted by n, refers to the number of graphene layers separating two consecutive layers of the intercalated species.[7]

-

Stage 1: Every interlayer space in the graphite is filled with the intercalant. This represents the highest possible degree of intercalation.

-

Stage 2: The intercalant layers are separated by two graphene layers, meaning they occupy every second interlayer space.

-

Stage n: In a stage n compound, n graphene layers separate adjacent intercalant layers.

The staging is a critical structural feature that influences the GIC's properties, including its electronic structure, conductivity, and the volume expansion upon exfoliation.[7][8] Achieving a low stage number, particularly Stage 1, is often the primary goal in GBS synthesis to maximize the efficiency of subsequent exfoliation into thin graphite nanoplatelets or graphene.[2] The blue coloration of graphite particles in sulfuric acid is a visual indicator of the formation of a Stage 1 GBS compound.[2][6]

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: chemical oxidation and electrochemical synthesis.

Chemical Oxidation

This is the most common method, involving the immersion of graphite in a solution of concentrated sulfuric acid containing a strong oxidizing agent. The oxidizing agent initiates the process by removing electrons from the graphite lattice, creating positive charges on the graphene sheets. This allows the negatively charged HSO₄⁻ ions and neutral H₂SO₄ molecules to penetrate the interlayer spaces.[4]

A wide array of oxidizing agents has been successfully employed, including:

-

Persulfates: Ammonium persulfate ((NH₄)₂S₂O₈), Potassium persulfate (K₂S₂O₈)[6]

-

Chromates/Dichromates: Chromium trioxide (CrO₃), Potassium dichromate (K₂Cr₂O₇)[3][6]

-

Nitrates/Nitric Acid: Nitric acid (HNO₃), Potassium nitrate (KNO₃)[3][10]

-

Halogen Oxyanions: Sodium periodate (NaIO₄), Sodium chlorate (NaClO₃)[3][9]

The effectiveness of these oxidants varies, leading to different degrees of intercalation and levels of defects in the final product.[3][6]

Electrochemical Synthesis

An alternative approach is the electrochemical exfoliation of graphite in a sulfuric acid electrolyte. In this method, a graphite electrode (typically the anode) is subjected to a positive potential in an electrochemical cell.[11] The applied voltage drives the oxidation of the graphite and facilitates the intercalation of bisulfate ions from the electrolyte. This method can be rapid and offers a degree of control over the exfoliation process.[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Protocol 1: Chemical Synthesis with Various Oxidizing Agents

This protocol is a generalized procedure adapted from several studies.[3][5][6]

Materials:

-

Graphite flakes (e.g., >100 mesh)

-

Concentrated Sulfuric Acid (H₂SO₄, ≥98%)

-

Oxidizing Agent (e.g., K₂S₂O₈, CrO₃, KMnO₄, NaIO₄, HNO₃, etc.)

-

(Optional) Phosphorus Pentoxide (P₂O₅) as a water-binding agent[6]

-

Deionized water

Procedure:

-

Preparation of Oxidizing Mixture: In a glass flask, carefully add the chosen oxidizing agent to concentrated sulfuric acid. The ratios can vary.

-

Addition of Graphite: Slowly add graphite powder (e.g., 0.25 g for Method A) to the oxidizing mixture while maintaining constant agitation (e.g., swirling or slow air-bubbling).[3][6]

-

Reaction:

-

Method A: Cover the flask and continue swirling. The reaction can be carried out for an extended period, such as one week, to ensure complete intercalation.[6]

-

Method B: Maintain the reaction for 1 hour under isothermal conditions. The optimal temperature may vary depending on the reactivity of the oxidizing agent.[3][12]

-

-

Termination and Filtration: To stop the reaction, carefully add cold deionized water to the mixture.[5][12] This often induces expansion or exfoliation of the GBS.

-

Washing and Drying: Filter the product using a sintered glass filter, wash thoroughly with deionized water to remove residual acid, and dry in a desiccator or vacuum oven.

Protocol 2: Electrochemical Synthesis

This protocol is based on the electrochemical exfoliation method.[11]

Materials:

-

Graphite source (e.g., pressed graphite nanoplatelets) for the anode.

-

Inert counter electrode (e.g., Platinum wire) for the cathode.

-

Electrolyte: 0.1 M Sulfuric Acid (H₂SO₄) in deionized water.

-

DC Power Supply.

Procedure:

-

Cell Assembly: Set up a two-electrode electrochemical cell with the graphite as the anode and platinum as the cathode, immersed in the 0.1 M H₂SO₄ electrolyte.

-

Exfoliation: Apply a constant positive potential (e.g., 10 V) to the graphite anode. Intercalation of bisulfate ions will occur, followed by the evolution of gases that exfoliate the graphite layers.

-

Collection: The exfoliated graphene/graphite flakes will disperse in the electrolyte. The process is typically rapid, often completing within minutes.

-

Purification: Collect the exfoliated material from the electrolyte, for instance, by centrifugation.

-

Washing and Drying: Wash the collected product repeatedly with deionized water and redisperse in a suitable solvent or dry for further use.

Data Presentation: Comparing Oxidizing Agents

The degree of intercalation can be indirectly quantified by measuring the weight loss of the GBS upon thermal decomposition (e.g., via Thermogravimetric Analysis, TGA). A higher weight loss corresponds to a greater amount of intercalated species and thus a higher degree of intercalation.[3]

Table 1: Effect of Oxidizing Agent on Intercalation Degree (Measured by TGA Weight Loss)

| Oxidizing Agent | Chemical Formula | TGA Weight Loss (%)[3] | Stability/Observations |

| Sodium Chlorate | NaClO₃ | 52 | High intercalation; Delamination observed[9] |

| Sodium Periodate | NaIO₄ | 30 | High intercalation; Stable GIC formed[3][9] |

| Potassium Dichromate | K₂Cr₂O₇ | 18 | Stable GIC formed[9][13] |

| Nitric Acid | HNO₃ | 17 | Delamination observed[9] |

| Hydrogen Peroxide | H₂O₂ | 10 | Delamination observed[9] |

| Potassium Permanganate | KMnO₄ | 7 | Stable GIC formed[3][9] |

| Potassium Nitrate | KNO₃ | 3 | Low intercalation |

| Pristine Graphite | C | 0 | Reference |

Data sourced from Salvatore et al. (2017).[3]

Table 2: Qualitative Comparison of Persulfate and Chromate Oxidizers

| Oxidizing Agent | Additive | Resulting Product Characteristics[6] |

| Chromium Trioxide (CrO₃) | None | Higher structural disorder |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | None | Slightly higher defect concentration than K₂S₂O₈ |

| Potassium Persulfate (K₂S₂O₈) | None | Minimal defect concentration |

| Any of the above | P₂O₅ | More effective intercalation, promotes Stage 1 phase |

Data sourced from Lazda et al. (2022).[6]

Visualizing the Process: Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of the synthesis and intercalation processes.

General Workflow for Chemical Synthesis

Caption: Workflow for the chemical synthesis of this compound.

Simplified Intercalation Mechanism

Caption: Mechanism of graphite oxidation and bisulfate intercalation.

Electrochemical Exfoliation Setup

Caption: Diagram of an electrochemical cell for GBS synthesis.

References

- 1. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 2. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 3. Synthesis and Characterization of Highly Intercalated this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fedoa.unina.it [fedoa.unina.it]

- 6. mdpi.com [mdpi.com]

- 7. First-Principles Understanding of the Staging Properties of the Graphite Intercalation Compounds towards Dual-Ion Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Characterization of Highly Intercalated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Properties of Highly Intercalated Graphite Bisulfate

Abstract

Graphite intercalation compounds (GICs) represent a significant class of materials with tunable properties, finding applications in fields ranging from energy storage to the synthesis of advanced carbon nanomaterials. Among these, this compound (GBS) is particularly noteworthy for its role as a precursor to expanded graphite, graphite nanoplatelets, and graphene.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, structure, and physicochemical properties of highly intercalated this compound. It details the experimental protocols for its characterization and presents key quantitative data in a structured format to facilitate understanding and further research.

Introduction to this compound

Graphite intercalation compounds are formed by inserting guest atoms, ions, or molecules between the carbon layers of a graphite host.[3][4] This process, known as intercalation, results in a material with distinct electronic, thermal, and structural properties compared to pristine graphite.[3] this compound is a GIC where bisulfate anions (HSO₄⁻) and sulfuric acid (H₂SO₄) molecules are inserted into the graphite lattice.[5][6]

The formation of GBS involves the oxidation of the graphite layers, creating positive charges (graphonium ions) that are balanced by the intercalated HSO₄⁻ anions.[4][6] The general reaction can be represented as:

24nC + Ox. + mH₂SO₄ → C₂₄n⁺·HSO₄⁻·(m−1)H₂SO₄ + H₂O[7]

where 'Ox.' is the oxidizing agent. The resulting compound has both ionic and covalent characteristics.[6] A key feature of GBS is its ability to expand dramatically upon rapid heating, a property that is exploited for the production of exfoliated graphite.[1][2] The degree of intercalation, described by a "stage index," is crucial as it dictates the properties and exfoliation behavior of the material.[1][6]

Synthesis of Highly Intercalated this compound

The synthesis of GBS is typically achieved through the chemical oxidation of graphite in the presence of concentrated sulfuric acid. The choice of oxidizing agent is critical as it significantly influences the degree of intercalation and the stability of the final product.[1][8]

General Synthesis Workflow

The process involves the reaction of graphite flakes with a mixture of concentrated sulfuric acid and a strong oxidizing agent. This workflow is a common starting point for producing various grades of GBS.

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocol

A typical laboratory-scale synthesis protocol is as follows:

-

Reactant Preparation : Graphite flakes (e.g., 2 g, >100 mesh) are placed in a glass flask reactor, often situated in a thermostatic bath to control the reaction temperature.[2][6]

-

Reaction Mixture : A pre-mixed solution of concentrated sulfuric acid (e.g., 40 mL) and an oxidizing agent is prepared.[6] A common volumetric ratio is 9:1 for H₂SO₄ to the oxidizing agent solution.[2][6]

-

Intercalation : The acid/oxidant mixture is added to the graphite flakes. The reaction is allowed to proceed for a set time, typically 1 hour, often with homogenization such as air bubbling.[2]

-

Termination : The reaction is quenched by the addition of deionized water.[2][7]

-

Purification : The resulting product is washed and filtered to remove excess reagents.

-

Drying : The purified this compound is dried under controlled conditions. For some applications, the GBS may be heated in an inert atmosphere (e.g., 800 °C for 15 min in argon) to induce expansion.[1]

Influence of Oxidizing Agents

Various oxidizing agents have been successfully used, each yielding GBS with different characteristics. The choice of agent affects the intercalation degree, stability, and tendency for delamination.[8]

| Oxidizing Agent | Observed Outcome | Reference |

| Nitric Acid (HNO₃) | Causes delamination and pre-expansion phenomena. | [7][8] |

| Potassium Permanganate (KMnO₄) | Leads to stable GICs with a high degree of intercalation. | [7][8] |

| Potassium Dichromate (K₂Cr₂O₇) | Results in stable GICs. | [7][8] |

| Sodium Periodate (NaIO₄) | Achieves the largest content of intercalated bisulfate. | [7][8] |

| Sodium Chlorate (NaClO₃) | Achieves the largest content of intercalated bisulfate; may cause delamination. | [7][8] |

| Hydrogen Peroxide (H₂O₂) | Causes delamination and pre-expansion phenomena. | [7][8] |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | Effective oxidizer, can be used with P₂O₅ as a water-binding agent. | [3][9] |

| Chromium Trioxide (CrO₃) | Results in a more defective structure. | [1][10] |

Structural Properties

The Staging Phenomenon

A defining characteristic of GICs is the "staging phenomenon," where intercalant layers are arranged in a periodic fashion within the graphite host. The stage index, n, denotes the number of graphene layers between two consecutive intercalant layers.[11][12]

-

Stage 1 : Every interlayer space is filled with the intercalant.

-

Stage 2 : Intercalant layers are separated by two graphene layers.

-

Stage n : Intercalant layers are separated by n graphene layers.

Higher intercalation degrees correspond to lower stage numbers (e.g., Stage 1 is the most highly intercalated).[11] The stage can be determined experimentally using X-ray diffraction (XRD).

Caption: Illustration of Stage 1, 2, and 3 intercalation in graphite compounds.

Crystallographic Structure

Intercalation expands the graphite lattice along the c-axis. The identity period, which is the distance between adjacent intercalant layers, can be measured by XRD. For a stage 1 GBS, the formula is often given as C₂₄⁺·HSO₄⁻·2H₂SO₄.[10]

| Stage | Identity Period (nm) | Reference |

| 1 | 0.798 | [13] |

| 2 | 1.129 | [13] |

| 3 | 1.450 | [13] |

| 4 | 1.814 | [13] |

Physicochemical Properties

Electronic and Electrical Properties

The intercalation process in GBS is a form of oxidation, where electrons are removed from the conduction band of the graphite.[14][15] This charge transfer significantly alters the electronic structure.

-

Conductivity : The removal of electrons modifies graphite's semimetallic nature. This generally leads to an enhanced in-plane electrical conductivity (along the a-axis).[16] In contrast to donor compounds (like alkali metal GICs), the c-axis conductivity in acceptor compounds like GBS is more complex.[16]

-

Hall Coefficient : Measurements of the Hall coefficient confirm that the oxidation process removes electrons from a nearly full conduction band.[14]

| Property | Description | Reference |

| Charge Transfer | Electrons are transferred from graphite layers to the intercalant, oxidizing the carbon. | [4][14] |

| In-plane Conductivity (σₐ) | Enhanced compared to pristine graphite due to changes in charge carrier density. | [16] |

Thermal Properties and Expansion

A key characteristic of GBS is its ability to expand significantly when subjected to a thermal shock.[1][2] This property is the basis for producing expanded graphite.

-

Thermal Expansion : Upon heating, the intercalated H₂SO₄ molecules react with carbon atoms, producing a gaseous mixture of CO₂, SO₂, and H₂O.[6][17][18] The rapid release of these gases forces the graphene layers apart, leading to a dramatic increase in volume.[18]

-

Thermal Stability : Thermogravimetric analysis (TGA) shows that GBS decomposition occurs with an endothermic doublet in the range of 170–340 °C.[19] Heating to 170 °C can cause partial decomposition and an increase in the stage index.[19]

Caption: Logical flow of the thermal expansion process in this compound.

TGA results show that the percentage of weight loss upon heating correlates with the degree of intercalation. GBS synthesized with strong oxidizers like NaIO₄ and NaClO₃ exhibit the highest weight loss, confirming a higher intercalant content.[17]

Characterization Methods and Protocols

A multi-technique approach is required to fully characterize the properties of GBS.

X-Ray Diffraction (XRD)

-

Purpose : To determine the stage of intercalation, interlayer spacing (c-axis expansion), and overall crystallinity.[2][7]

-

Protocol : Wide-angle X-ray diffraction (WAXD) is performed on powdered samples. A common setup uses Cu Kα radiation (λ = 1.542 Å). Scans are typically run from 2θ = 5° to 45° at a rate of 0.02°/s.[2][17]

-

Analysis : The (002) peak of pristine graphite (around 26.5°) shifts to lower angles in GBS, indicating an increase in the interlayer distance.[17][20] The position and number of (00l) reflections are used to calculate the identity period and determine the stage number.[13]

Micro-Raman Spectroscopy (µ-RS)

-

Purpose : To analyze the chemical structure, degree of intercalation, and presence of defects.[6][7]

-

Protocol : Spectra are recorded at room temperature, typically using a laser source such as a He-Ne laser (632.8 nm). A high-resolution grating (e.g., 1800 grooves/mm) is used.[7][17]

-

Analysis :

-

G-band (~1580 cm⁻¹) : This band corresponds to the in-plane vibration of sp² carbon atoms. In GICs, the G-band often splits into two components: one at ~1580 cm⁻¹ (E₂g²) associated with interior graphene layers, and another upshifted component at ~1600 cm⁻¹ attributed to graphene layers adjacent to the intercalant. The intensity ratio of these components indicates the degree of intercalation.[7]

-

D-band (~1350 cm⁻¹) : This band is activated by defects in the graphite lattice. Its presence and intensity relative to the G-band (Iₙ/Iₐ ratio) provide a measure of structural disorder.[6][21]

-

2D-band (~2700 cm⁻¹) : The shape and position of this band are sensitive to the number of graphene layers, providing information on exfoliation.[5]

-

Thermal Analysis (TGA)

-

Purpose : To evaluate thermal stability, decomposition temperatures, and intercalant content (via weight loss).[7][8]

-

Protocol : A small sample (1-2 mg) is heated in an alumina crucible at a constant rate (e.g., 10 °C/min) up to 800-1000 °C under a controlled atmosphere.[17]

-

Analysis : The resulting curve of weight vs. temperature reveals the onset of decomposition and the total weight loss, which corresponds to the release of intercalated species.[17]

Electron Microscopy (SEM/TEM) & EDS

-

Purpose : SEM is used to investigate the surface morphology, including flake size, thickness, and evidence of delamination or expansion.[2][3] TEM can provide higher resolution images of the layer structure.[2] EDS is used for elemental analysis to confirm the presence of sulfur and oxygen from the intercalant.[7][17]

-

Protocol : For SEM, samples are mounted on a stub and may be coated to improve conductivity. For EDS, analysis is performed on specific points or areas of the sample to determine elemental composition in weight %.[17]

Applications

Highly intercalated this compound is primarily used as an intermediate material for producing other forms of carbon.

-

Expanded Graphite : The most significant application is the production of expanded or exfoliated graphite via thermal shock. This material is valued for its low density, high surface area, and excellent electrical and thermal conductivity.[1][3][10]

-

Graphene and Graphite Nanoplatelets (GNPs) : Controlled exfoliation of GBS is a key route for the large-scale production of few-layer graphene and GNPs.[1][2]

-

Other Applications : GICs have also been explored as anode materials in batteries, as catalysts, and in the production of superconductors.[1][2][3]

References

- 1. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 2. fedoa.unina.it [fedoa.unina.it]

- 3. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 4. Graphite intercalation compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Highly Intercalated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Graphite Intercalation Compounds with Sulfuric Acid | MDPI [mdpi.com]

- 11. First-Principles Understanding of the Staging Properties of the Graphite Intercalation Compounds towards Dual-Ion Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. scispace.com [scispace.com]

- 18. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

The Staging Phenomenon in Graphite Intercalation Compounds: A Technical Guide

An in-depth exploration of the structural ordering, properties, and experimental investigation of staged graphite intercalation compounds (GICs) for researchers, scientists, and drug development professionals.

Graphite, a layered material composed of stacked graphene sheets, possesses the remarkable ability to host foreign atoms, ions, or molecules between its layers in a process known as intercalation. This process leads to the formation of Graphite Intercalation Compounds (GICs), materials with unique and tunable electronic, thermal, and mechanical properties. A key characteristic of GICs is the "staging phenomenon," a highly ordered, one-dimensional periodic arrangement of intercalant layers within the graphite host lattice. This guide provides a comprehensive technical overview of the staging phenomenon, including its theoretical underpinnings, experimental characterization, and the profound impact it has on material properties.

The Core Concept: Staging in Graphite Intercalation Compounds

The staging phenomenon describes the periodic arrangement of intercalated layers within the graphite host. A GIC is defined by its stage index, 'n', which represents the number of graphene layers separating two consecutive intercalant layers.[1][2] For instance, a stage 1 compound has alternating layers of graphene and intercalant, while a stage 2 compound has two graphene layers between each intercalant layer.[1] This ordered structure arises from a delicate balance of forces, including the electrostatic repulsion between intercalant layers and the elastic strain energy of the graphene sheets.

The intercalation process is a charge transfer reaction, where the intercalant species donates or accepts electrons from the graphene layers, leading to the formation of n-type (donor) or p-type (acceptor) GICs, respectively.[3] This charge transfer is a primary driver for the changes in the electronic properties of the host material.

Theoretical Framework: The Daumas-Hérold Model

To explain the mechanism of stage transformations, the Daumas-Hérold model was proposed.[4][5] This model postulates that within a given stage, the intercalant layers are not continuous sheets but are instead segregated into finite-sized domains or "islands."[1][6] During a stage transition, for example from stage 2 to stage 1, new intercalant domains are formed in the previously empty galleries between existing domains, rather than requiring a complete reorganization of the intercalant layers. This model successfully explains the observation of intermediate or mixed-stage phases during intercalation and de-intercalation processes.

References

- 1. First-Principles Understanding of the Staging Properties of the Graphite Intercalation Compounds towards Dual-Ion Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Graphite intercalation compounds [elech.kuic.kyoto-u.ac.jp]

- 3. Graphite intercalation compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] The kinetic origin of the Daumas-Hérold model for the Li-ion/graphite intercalation system | Semantic Scholar [semanticscholar.org]

- 6. Phase evolution of electrochemically potassium intercalated graphite - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA12607A [pubs.rsc.org]

role of sulfuric acid concentration in graphite bisulfate synthesis

An In-depth Technical Guide on the Role of Sulfuric Acid Concentration in Graphite Bisulfate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of sulfuric acid concentration in the synthesis of this compound (GBS), a significant member of the graphite intercalation compounds (GICs). Understanding and controlling the concentration of sulfuric acid is paramount to achieving desired intercalation stages, which in turn dictates the material's final properties and suitability for various applications, including the production of high-quality graphene.

The Core Mechanism: Oxidation and Intercalation

The synthesis of this compound is not merely a physical mixing but a complex electrochemical process. It involves the insertion of guest molecules or ions into the van der Waals gaps between the carbon layers of graphite. This process is primarily governed by two concurrent events: the oxidation of the graphite lattice and the subsequent intercalation of anions and acid molecules.

The fundamental reaction can be generalized as follows:

24nC + Oxz + mH₂SO₄ → C₂₄n⁺·HSO₄⁻·(m-1)H₂SO₄ + HOx(z-1)[1][2]

Here, 'n' represents the stage number, 'Ox' is the oxidizing agent with charge 'z', and 'C' denotes the carbon atoms of graphite. This equation illustrates that the graphite layers become positively charged through oxidation, creating an electrostatic attraction that draws bisulfate anions (HSO₄⁻) and neutral sulfuric acid (H₂SO₄) molecules into the interlayer spacing.[1][2][3][4] The ideal structure for a Stage I compound is often represented as (C₂₄⁺(HSO₄⁻)(H₂SO₄)₂)n.[3][4]

The Decisive Factor: Sulfuric Acid Concentration and Acidity

The concentration of sulfuric acid is the most influential parameter in GBS synthesis, directly impacting the staging and quality of the final product.[2]

High Concentration (≥98%): The use of highly concentrated sulfuric acid (≥98%) is standard in most synthesis protocols.[5] At these concentrations, the medium's acidity is extremely high, which promotes a higher oxidation state of the graphite. This strong oxidizing environment facilitates the removal of electrons from the graphite's π-system, creating the necessary positive charge for intercalation.

The Role of Water and Dehydrating Agents: The presence of water in the sulfuric acid can significantly hinder the intercalation process. Water reduces the overall acidity of the medium. When water is absent, the dissociation of sulfuric acid leads to the formation of H₃SO₄⁺, a much stronger acid than the hydronium ion (H₃O⁺).[5] This heightened acidity results in a more effective oxidation of graphite and, consequently, a higher degree of intercalation.[5]

To maximize the intercalation efficiency, a dehydrating agent like phosphorus pentoxide (P₂O₅) is often added to the reaction mixture.[5][6][7] P₂O₅ vigorously removes any trace amounts of water, ensuring the highest possible acidity and promoting the formation of low-stage (e.g., Stage I) GICs.[5][6][7]

Staging: The "stage" of a GIC refers to the number of graphene layers between two consecutive layers of the intercalated species.[2] A Stage I compound has intercalant layers between every graphene layer, while a Stage II compound has two graphene layers between intercalant layers, and so on. The concentration of sulfuric acid directly influences the resulting stage. Higher effective acidity, achieved through high H₂SO₄ concentration and the use of dehydrating agents, favors the formation of Stage I GBS, which is often identifiable by its characteristic blue color.[5] Conversely, lower acid concentrations typically result in higher stage numbers or incomplete intercalation.[8]

Experimental Protocols for this compound Synthesis

While specific parameters may vary depending on the desired outcome and the oxidizing agent used, a general methodology for the chemical synthesis of GBS can be outlined.

General Synthesis Protocol

-

Preparation of Oxidizing Mixture: An oxidizing agent is carefully added to concentrated sulfuric acid (e.g., ≥98%) in a glass flask. The mixture is typically swirled or stirred to ensure homogeneity. Common oxidizing agents include potassium persulfate (K₂S₂O₈), ammonium persulfate ((NH₄)₂S₂O₈), chromium trioxide (CrO₃), potassium permanganate (KMnO₄), and nitric acid (HNO₃).[2][5][9]

-

Optional Addition of Dehydrating Agent: For achieving a high degree of intercalation (Stage I), a dehydrating agent such as phosphorus pentoxide (P₂O₅) may be added to the oxidizing mixture.[5]

-

Addition of Graphite: Natural graphite flakes are slowly added to the prepared solution.

-

Reaction: The flask is sealed, and the reaction mixture is maintained under constant agitation (e.g., swirling, stirring, or slow air-bubbling) for a specific duration, which can range from one hour to several days, at a controlled temperature.[2][5]

-

Termination and Washing: The reaction is typically quenched by adding the mixture to a large volume of cold deionized water. The resulting GBS product is then washed repeatedly to remove excess acid and byproducts.

Quantitative Data on GBS Synthesis

The following table summarizes key quantitative parameters from various experimental studies on GBS synthesis, highlighting the role of the acid and oxidizing agents.

| Oxidizing Agent | H₂SO₄ Concentration | Graphite:Acid:Oxidant Ratio | Dehydrating Agent | Reaction Time & Temp. | Resulting Product/Stage | Reference |

| (NH₄)₂S₂O₈, K₂S₂O₈, CrO₃ | ≥98% | 0.25g Graphite : 10mL H₂SO₄ : 1.6g Oxidant | None | 1 week (swirling) | Stage I GBS (blue particles) | [5] |

| (NH₄)₂S₂O₈, K₂S₂O₈, CrO₃ | ≥98% | 0.25g Graphite : 10mL H₂SO₄ : 1.6g Oxidant | P₂O₅ (2g) | 1 week (swirling) | More effective intercalation, positive effect on Stage I formation | [5] |

| Various (HNO₃, KNO₃, K₂Cr₂O₇, etc.) | Not specified (conc.) | 2g Graphite : 40mL H₂SO₄, 9:1 H₂SO₄:Oxidant (vol) | None | 1 hour, various temps | Highly intercalated GBS | [2] |

| H₂O₂ | 95:5 (vol) H₂SO₄:H₂O₂ | Not specified | None | 48 hours (pre-treatment) | Highest exfoliation degree after electro-exfoliation | [10] |

| Electrochemical | 60% and above | N/A | None | N/A | Stage I GICs | [8] |

Visualization of the Synthesis Pathway

The logical flow from starting materials to the final product, emphasizing the role of acid concentration, can be visualized as follows.

Caption: Logical workflow of this compound synthesis.

Conclusion

The concentration of sulfuric acid is a cornerstone parameter in the synthesis of this compound. High concentrations (≥98%) and anhydrous conditions, often achieved with the aid of a dehydrating agent like P₂O₅, are essential for maximizing the acidity of the reaction medium. This, in turn, promotes a higher oxidation state of the graphite lattice, leading to more efficient intercalation and the formation of low-stage, highly ordered this compound compounds. For researchers and professionals in materials science, precise control over sulfuric acid concentration is the key to tailoring the properties of GBS for advanced applications.

References

- 1. fedoa.unina.it [fedoa.unina.it]

- 2. Synthesis and Characterization of Highly Intercalated this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Revisiting the Oxidation of Graphite: Reaction Mechanism, Chemical Stability, and Structure Self-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Graphite Intercalation Compounds with Sulfuric Acid [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Graphite Intercalation Compounds with Sulfuric Acid: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring Aging Effects in Graphite Bisulfates by Means of Raman Spectroscopy | MDPI [mdpi.com]

- 10. Effect of H2SO4/H2O2 pre-treatment on electrochemical properties of exfoliated graphite prepared by an electro-exfoliation method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Graphite Intercalation Compounds with Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of Graphite Intercalation Compounds (GICs) with sulfuric acid, often referred to as graphite bisulfate (GBS). This document details the underlying chemical principles, experimental procedures, and characterization of these compounds, which are pivotal precursors for the synthesis of exfoliated graphite, graphene, and graphene oxide.

Introduction to Graphite Intercalation with Sulfuric Acid

Graphite intercalation is a process where guest molecules or ions are inserted between the graphene layers of a graphite host.[1] This insertion results in a material with altered physical and chemical properties. The formation of GICs with sulfuric acid is an oxidative process where the carbon layers of graphite are oxidized, and bisulfate anions (HSO₄⁻) along with neutral sulfuric acid (H₂SO₄) molecules intercalate into the graphite galleries.[1][2]

The general reaction for the formation of this compound can be represented as:

nC + [Ox] + H₂SO₄ → Cₙ⁺·HSO₄⁻·mH₂SO₄[2]

where [Ox] represents an oxidizing agent. The resulting compound's stoichiometry and structure are defined by its "stage." A stage I compound has an intercalated layer between every graphene sheet, while a stage II compound has two graphene layers between each intercalated layer, and so on.[2][3]

Mechanism of Intercalation

The intercalation of sulfuric acid into graphite is an electrochemical process that can be driven chemically or electrochemically.[4] The process involves two key steps:

-

Charging of the Graphite Layers: The oxidizing agent extracts electrons from the graphite's carbon layers, creating a positive charge on the graphene sheets.[4][5]

-

Intercalation and Stage Transformation: The positively charged graphene layers attract the negatively charged bisulfate ions (HSO₄⁻) and polar sulfuric acid molecules into the interlayer spaces.[2][4] This process occurs in a stepwise manner, with distinct potential plateaus corresponding to the formation of different stages (e.g., transformation from stage III to stage II, and then to stage I).[4]

The presence of water can influence the reaction. In the absence of water, the dissociation of sulfuric acid produces H₃SO₄⁺, a much stronger acid than H₃O⁺, leading to a higher oxidation state of graphite and more effective intercalation.[2] The addition of a dehydrating agent like phosphorus pentoxide (P₂O₅) can facilitate this, promoting the formation of lower-stage GICs.[2]

Experimental Protocols for Synthesis

The synthesis of this compound involves the reaction of graphite with concentrated sulfuric acid in the presence of an oxidizing agent. Various oxidizing agents have been successfully employed, each influencing the final product's characteristics.

General Chemical Synthesis Protocol

A generalized procedure for the chemical synthesis of this compound is as follows:

-

Combine natural graphite flakes or powder with concentrated sulfuric acid in a reaction vessel.

-

Slowly add the chosen oxidizing agent to the mixture while stirring. The reaction is often exothermic and may produce fumes, necessitating proper ventilation.[3]

-

Allow the reaction to proceed for a specific duration, which can range from minutes to several hours, at a controlled temperature.

-

After the reaction is complete, the product is typically washed to remove excess acid and oxidant residues. This is often done by quenching the reaction mixture in a large volume of water and then repeatedly washing the solid product until the pH is neutral.[3]

-

The final this compound compound is then dried.

Specific Experimental Conditions with Various Oxidizing Agents

The choice of oxidizing agent significantly impacts the degree of intercalation and the defect density in the resulting GIC. The following table summarizes experimental conditions and observations for different oxidants.

| Oxidizing Agent | Typical Ratio (Graphite:Oxidant:H₂SO₄) | Reaction Conditions | Observations |

| Potassium Permanganate (KMnO₄) | 1:0.36:10 (by weight)[3] | Room temperature, stirred for several hours. | Leads to stable GICs.[6] |

| Potassium Dichromate (K₂Cr₂O₇) | Varies | Room temperature. | Results in stable GICs.[6] |

| Nitric Acid (HNO₃) | 9:1 ratio of H₂SO₄ to HNO₃ (by volume)[7] | Room temperature, overnight.[7] | Can cause delamination and pre-expansion.[6] The use of HNO₃ can introduce nitrogen-containing functional groups. |

| Hydrogen Peroxide (H₂O₂) | Varies | Room temperature. | May lead to delamination and pre-expansion phenomena.[6] |

| Potassium Persulfate (K₂S₂O₈) | Varies | Room temperature. | Results in minimal defect concentration.[2] |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | Varies | Room temperature. | Causes a slightly higher concentration of defects compared to K₂S₂O₈.[2] |

| Chromium Trioxide (CrO₃) | Varies | Room temperature. | Results in a much higher structural disorder.[2] |

| Sodium Periodate (NaIO₄) | Varies | Room temperature. | Achieves a large content of intercalated bisulfate.[6] |

| Sodium Chlorate (NaClO₃) | Varies | Room temperature. | Can cause delamination and pre-expansion and achieves a high content of intercalated bisulfate.[6] |

Characterization of this compound

Several analytical techniques are employed to characterize the structure, composition, and properties of the synthesized this compound.

X-ray Diffraction (XRD)

XRD is a primary tool for determining the stage of the GIC. The intercalation of species between the graphene layers increases the interlayer spacing, resulting in a shift of the characteristic (002) diffraction peak of graphite to lower 2θ angles.[8][9] The position of the new diffraction peaks allows for the calculation of the gallery height and identification of the stage.

Raman Spectroscopy

Raman spectroscopy is highly sensitive to the structural changes in graphite upon intercalation. The G-band of pristine graphite, appearing around 1582 cm⁻¹, splits into two peaks in GICs. The E₂g mode of the interior carbon layers (Gᵢ) remains at a similar position, while the bounding carbon layers' mode (Gₑ) is upshifted.[10] The presence and characteristics of the D-band can provide information about the level of defects introduced during the intercalation process.[2]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis helps identify the functional groups present in the GIC. During intercalation, some carbon double bonds can be oxidized, leading to the formation of oxygen-containing functional groups.[2] The presence of S=O groups from the intercalated sulfate and bisulfate species can also be detected.[11]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology of the graphite flakes before and after intercalation. It can reveal changes in the surface, delamination, and expansion of the graphite layers.[2][6]

Visualizing the Process and Workflow

Logical Flow of Graphite Intercalation

The following diagram illustrates the conceptual steps involved in the formation of graphite intercalation compounds with sulfuric acid.

Caption: Logical flow of graphite intercalation with sulfuric acid.

Experimental Workflow for GBS Synthesis

This diagram outlines the typical experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for GBS synthesis and characterization.

Applications and Future Perspectives

Graphite intercalation compounds with sulfuric acid are crucial intermediates in materials science. Their primary application is as a precursor for the production of expanded graphite, which is used in fire retardants, gaskets, and as a sorption material.[2][12] Furthermore, the exfoliation of GBS is a common route to produce graphene and graphene oxide, materials with exceptional electronic, thermal, and mechanical properties that are being explored for a vast range of applications, including energy storage, electronics, and composites.[12][13]

The ability to control the stage, degree of oxidation, and defect density of this compound through the careful selection of synthesis parameters is key to tailoring the properties of the final exfoliated products. Future research will likely focus on developing more efficient and environmentally friendly intercalation methods and on scaling up the production of high-quality graphene and related materials from these versatile precursors.

References

- 1. Graphite intercalation compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Highly Intercalated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. scielo.br [scielo.br]

- 9. arxiv.org [arxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 12. Applications of graphite intercalation compounds | Journal of Materials Research | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

Unveiling the layered world of Graphite Bisulfate: A Technical Guide to its Theoretical Structural Models

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to elucidate the theoretical underpinnings of graphite bisulfate's structure, offering a critical resource for researchers, scientists, and professionals in drug development. This whitepaper delivers an in-depth analysis of the historical and contemporary models that describe this fascinating layered compound, supported by quantitative data, detailed experimental protocols, and novel visualizations of its structural and logical frameworks.

This compound, a prominent example of a graphite intercalation compound (GIC), is formed by the insertion of bisulfate anions (HSO₄⁻) and sulfuric acid (H₂SO₄) molecules between the graphene layers of graphite. The arrangement of these intercalants gives rise to a staged structure, where a specific number of graphene layers are sandwiched between layers of the intercalated species. Understanding the precise structure of these compounds is crucial for tailoring their properties for various applications, including as precursors for high-quality graphene and in energy storage systems.

From Historical Conceptions to Quantum Mechanical Insights

The scientific journey to model the structure of this compound has evolved significantly over the past century. Early models provided foundational concepts for the lamellar nature of these compounds, while modern computational methods offer unprecedented atomic-level detail.

The Hofmann-Holthusen Model: This pioneering model, one of the earliest attempts to describe graphite salts, proposed a regular stacking of graphene sheets with intercalated anions. It laid the groundwork for the concept of staging, where the intercalant layers are periodically arranged within the graphite host. The model suggested a direct interaction between the intercalated anions and the positively charged graphene layers, which results from the oxidation of graphite during the intercalation process.

The Ruess Model: Building upon earlier work, the Ruess model provided a more refined picture of the intercalate layer. It proposed a specific arrangement of the bisulfate and sulfuric acid molecules within the galleries between the graphene sheets. This model was instrumental in explaining the observed interlayer spacing and stoichiometry of this compound compounds.

Quantum Chemical Models (DFT): The advent of powerful computational techniques, particularly Density Functional Theory (DFT), has revolutionized our understanding of this compound's structure. DFT calculations allow for the optimization of the geometric parameters, including bond lengths and angles, of the intercalated species and their interaction with the graphene layers. These models provide insights into the electronic structure, charge distribution, and the subtle in-plane ordering of the HSO₄⁻ and H₂SO₄ molecules, which is often challenging to determine experimentally. DFT studies have been instrumental in predicting the stability of different stages and in understanding the nature of the bonding between the intercalant and the graphite host.

Quantitative Structural Parameters

A key aspect of this technical guide is the compilation of quantitative data from both experimental and theoretical studies. This allows for a direct comparison of the different models and a deeper understanding of their predictive power. The following tables summarize key structural parameters for Stage 1 this compound.

| Parameter | Experimental Value (XRD) | Theoretical Value (DFT) | Reference |

| Interlayer Spacing (d) | ~7.98 Å | 7.9 - 8.1 Å | [1] |

| C-C bond length (in-plane) | ~1.42 Å | 1.42 - 1.43 Å |

Note: Theoretical values can vary depending on the specific functional and basis set used in the DFT calculations.

| Bond Lengths within Intercalate (from DFT) | |

| Bond | Calculated Length (Å) |

| S-O (in HSO₄⁻) | 1.45 - 1.55 |

| S-OH (in HSO₄⁻) | 1.60 - 1.65 |

| S=O (in H₂SO₄) | 1.42 - 1.45 |

| S-OH (in H₂SO₄) | 1.55 - 1.60 |

Visualizing the Theoretical Frameworks

To further clarify the relationships between the different theoretical models and the experimental approaches used to validate them, a series of diagrams have been generated using the DOT language.

Detailed Experimental Protocols

A critical component of this guide is the inclusion of detailed methodologies for the key experiments used to characterize this compound.

Synthesis of Stage 1 this compound

Objective: To synthesize Stage 1 this compound through the chemical oxidation of graphite in sulfuric acid.

Materials:

-

Natural flake graphite (high purity)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

An oxidizing agent (e.g., nitric acid (HNO₃), potassium permanganate (KMnO₄), or ammonium persulfate ((NH₄)₂S₂O₈))[2][3]

-

Deionized water

-

Glass reaction vessel

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Carefully add a measured amount of concentrated sulfuric acid to the glass reaction vessel in a fume hood.

-

While stirring, slowly add the oxidizing agent to the sulfuric acid. The mixture may generate heat, so addition should be gradual.

-

Once the oxidizing agent is dissolved, add the graphite flakes to the mixture. The typical mass ratio of graphite to oxidizing agent can vary depending on the desired stage and the strength of the oxidant.[2][3]

-

Continue stirring the mixture at room temperature for a period of 24 to 48 hours to ensure complete intercalation. The color of the graphite will change to a characteristic blue or purple, indicating the formation of the this compound.

-

After the reaction is complete, carefully quench the reaction by slowly adding the mixture to an excess of cold deionized water. This should be done in a large beaker within an ice bath to control the exothermic reaction.

-

Filter the resulting suspension using a Buchner funnel to collect the this compound product.

-

Wash the product repeatedly with deionized water until the filtrate is pH neutral.

-

Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) to remove residual water.

X-Ray Diffraction (XRD) Analysis

Objective: To determine the interlayer spacing and staging of the synthesized this compound.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)

-

Sample holder (low background)

Procedure:

-

Prepare the sample by carefully packing the dried this compound powder into the sample holder, ensuring a flat and even surface.

-

Mount the sample holder in the diffractometer.

-

Set the data collection parameters. A typical scan range for graphite intercalation compounds is from 2θ = 5° to 60°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Initiate the XRD scan.

-

Analyze the resulting diffractogram. The position of the (00l) diffraction peaks will be used to calculate the interlayer spacing (d) using Bragg's Law (nλ = 2dsinθ). The staging index can be determined from the series of (00l) reflections. For Stage 1, a strong (001) peak will be observed at a low 2θ angle.

Raman Spectroscopy Analysis

Objective: To probe the staging, in-plane structure, and defect density of the this compound.

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 633 nm)

-

Microscope for sample focusing

-

Low-power objective to avoid sample damage

Procedure:

-

Place a small amount of the this compound sample on a microscope slide.

-

Position the sample under the microscope and focus the laser onto a representative area of a flake. Use a low laser power to prevent heating and deintercalation of the sample.

-

Acquire the Raman spectrum, typically in the range of 1000 cm⁻¹ to 3000 cm⁻¹.

-

Analyze the key Raman features:

-

G-band (~1580 cm⁻¹): This peak, characteristic of sp²-hybridized carbon, will split into two components in intercalated graphite: a lower frequency E₂g²(i) mode from interior graphene layers and a higher frequency E₂g²(b) mode from the graphene layers bounding the intercalate. The relative intensity of these peaks provides information about the stage of the compound.

-

D-band (~1350 cm⁻¹): The intensity of this peak is related to the density of defects in the graphene lattice.

-

2D-band (~2700 cm⁻¹): The shape and position of this second-order peak are also sensitive to the electronic structure and can be used to confirm the staging.

-

This technical guide provides a foundational understanding of the theoretical models describing this compound's structure, supported by quantitative data and practical experimental protocols. It is intended to be a valuable resource for scientists and researchers working with this important class of materials.

References

electronic properties of graphite bisulfate

An In-depth Technical Guide to the Electronic Properties of Graphite Bisulfate

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Graphite intercalation compounds (GICs) are a class of materials formed by inserting guest molecules or ions between the carbon layers of a graphite host. This process, known as intercalation, dramatically alters the electronic, thermal, and mechanical properties of the pristine graphite. This compound (GBS), an acceptor-type GIC, is synthesized by reacting graphite with sulfuric acid in the presence of a strong oxidizing agent. The intercalated species, bisulfate anions (HSO₄⁻) and sulfuric acid molecules (H₂SO₄), modify the electronic structure of graphite, transforming it from a semimetal into a p-type conductor with significantly enhanced electrical conductivity.

The fundamental electronic change in GBS is the removal of electrons from the π-valence band of the graphite layers, a process often described as creating "positive holes" in the band.[1][2] This charge transfer is responsible for the notable increase in carrier concentration and, consequently, electrical conductivity. The degree of this change is dependent on the "stage" of the intercalation, where a stage-n compound has n graphite layers between successive intercalate layers.[3] For instance, a stage-1 compound (C₂₄⁺·HSO₄⁻·2H₂SO₄) has the highest concentration of intercalant and exhibits the most significant modification of electronic properties.[4]

This technical guide provides a comprehensive overview of the core , detailing its synthesis, the theoretical basis for its electronic structure, quantitative data on its transport properties, and the experimental protocols used for its characterization.

Synthesis of this compound

This compound is typically prepared by chemical or electrochemical oxidation of graphite in concentrated sulfuric acid.[5][6]

Chemical Synthesis Protocol

A common method involves the use of a strong oxidizing agent mixed with sulfuric acid. Various oxidants can be employed, each affecting the kinetics and final stage of the resulting GIC.[6]

Materials:

-

Natural graphite flakes (e.g., >100 mesh)

-

Concentrated sulfuric acid (H₂SO₄, ≥98%)

-

Oxidizing agent (e.g., nitric acid, potassium permanganate, sodium periodate, hydrogen peroxide)[6]

Procedure:

-

A glass flask is placed in a thermostatic bath to maintain a constant reaction temperature.

-

Graphite flakes (e.g., 2 g) and concentrated sulfuric acid (e.g., 40 mL) are added to the reactor.[6]

-

The chosen oxidizing agent is added to the mixture. A common ratio is 9:1 by volume of H₂SO₄ to the oxidizing agent solution.[6]

-

The reaction is allowed to proceed for a set time (e.g., 1 hour) under constant homogenization, which can be achieved by slow air-bubbling.[6]

-

The reaction is terminated by quenching the mixture with cold deionized water.

-

The resulting this compound product is then filtered, washed repeatedly with deionized water to remove excess acid, and dried.

The choice of oxidizing agent influences the degree of intercalation. Strong oxidizers like sodium periodate (NaIO₄) and sodium chlorate (NaClO₃) have been shown to achieve a high content of intercalated bisulfate.[1]

Electrochemical Synthesis

Electrochemical intercalation allows for precise control over the degree of oxidation and the intercalation stage.

Setup:

-

An electrochemical cell with two compartments separated by a sintered glass disk.

-

Working Electrode: A sample of high-quality graphite (e.g., Acheson graphite).[5]

-

Counter Electrode: An inert conductor, such as a platinum wire.[5]

-

Electrolyte: Concentrated sulfuric acid.

Procedure:

-

The graphite sample is placed in the anode compartment of the cell, submerged in concentrated sulfuric acid.

-

Current and potential leads (e.g., platinum wires) are connected to the graphite sample.

-

A constant current (e.g., 2 to 10 mA) is applied between the working and counter electrodes.[5]

-

The graphite is oxidized, and HSO₄⁻ ions intercalate between the graphene layers. The stage of intercalation is controlled by the total charge passed, which can be calculated from the current and time.[5]

Fundamental Electronic Structure

The electronic properties of graphite are dictated by its unique band structure, featuring a valence (π) and conduction (π*) band that touch at the K-point of the Brillouin zone, making it a semimetal with a low density of states at the Fermi level.

The intercalation of bisulfate acts as p-type doping. The oxidizing agent facilitates the removal of electrons from the graphite's π-band. To maintain charge neutrality, negatively charged HSO₄⁻ anions enter the interlayer galleries. This process lowers the Fermi level, moving it down into the valence band and creating a high concentration of hole-like charge carriers.[2][7] The result is a transformation from a semimetallic state with both electrons and holes to a metallic state where conduction is dominated by holes. This is confirmed by Hall coefficient measurements, which show a positive value for this compound, characteristic of hole-mediated transport.[2][5]

The relationship between intercalation, charge transfer, and the resulting electronic properties can be visualized as a logical flow.

Quantitative Electronic Properties

Quantitative data for the are relatively scarce in modern literature. However, foundational studies provide key insights. The intercalation process dramatically reduces the electrical resistivity of graphite. For comparison, pristine graphite has an in-plane resistivity of approximately 4.0x10⁻⁵ Ω·cm, while highly intercalated compounds can exhibit resistivities an order of magnitude lower. For some acceptor GICs, room temperature resistivity values can be as low as 16 to 35 μΩ cm.[1] The table below summarizes key electronic parameters derived from available literature.

| Property | Pristine Graphite (Typical) | This compound (Acceptor GIC) | Reference(s) |

| Conduction Type | Semimetallic (n & p) | p-type (Hole-dominated) | [5],[2] |

| Resistivity (ρ) | ~4.0 x 10⁻⁵ Ω·cm | Decreases with oxidation; can be < 4.0 x 10⁻⁶ Ω·cm | [1],[2] |

| Conductivity (σ) | ~2.5 x 10⁴ S/cm | Increases significantly with intercalation | [2],[8] |

| Hall Coefficient (R_H) | Small, can be negative | Positive, indicating hole carriers | [5],[2] |

| Carrier Concentration | ~10¹⁹ cm⁻³ | Increases with oxidation stage | [8] |

Note: The exact values for this compound are highly dependent on the intercalation stage, the quality of the parent graphite, and the specific synthesis method used.

Experimental Characterization Protocols

A multi-technique approach is required to fully characterize the . A general workflow involves synthesis followed by structural and electronic characterization.

Four-Probe Electrical Conductivity Measurement

This technique is used to accurately measure the resistivity of the GBS sample by eliminating the influence of contact resistance.

Protocol:

-

Sample Preparation: A thin, uniform sample of this compound is prepared. For anisotropic materials like GBS, measurements should be performed parallel to the basal plane. The sample is mounted on an insulating substrate.

-

Probe Configuration: A linear four-probe head with equally spaced, spring-loaded pins is brought into contact with the sample surface.

-

Measurement:

-

A constant DC current (I) is passed through the two outer probes.

-

The voltage drop (V) across the two inner probes is measured using a high-impedance voltmeter.

-

-

Resistivity Calculation: The sheet resistance (R_s) is calculated as R_s = C * (V/I), where C is a geometric correction factor that depends on the sample dimensions and probe spacing.

-

Data Analysis: The bulk resistivity (ρ) is then calculated by multiplying the sheet resistance by the sample thickness (t): ρ = R_s * t. Measurements are often performed as a function of temperature to understand the material's conduction mechanism.

Hall Effect Measurement

The Hall effect is used to determine the sign of the charge carriers (confirming p-type conduction) and their concentration.

Protocol:

-

Sample Preparation: A rectangular sample (Hall bar geometry) is prepared with contacts for both current injection and voltage measurement.

-

Setup: The sample is placed in a uniform magnetic field (B) oriented perpendicular to the sample surface.

-

Measurement:

-

A constant current (I) is passed along the length of the sample.

-

The Hall voltage (V_H), which develops across the width of the sample due to the Lorentz force on the charge carriers, is measured.

-

-

Calculation: The Hall coefficient (R_H) is calculated using the formula: R_H = (V_H * t) / (I * B), where t is the sample thickness.

-